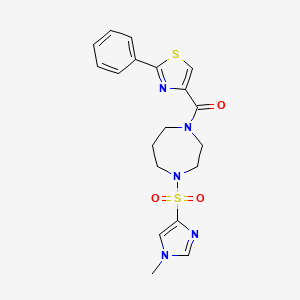
(4-((1-methyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)(2-phenylthiazol-4-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
(4-((1-methyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)(2-phenylthiazol-4-yl)methanone is a useful research compound. Its molecular formula is C19H21N5O3S2 and its molecular weight is 431.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound (4-((1-methyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)(2-phenylthiazol-4-yl)methanone exhibits a range of biological activities due to its complex structure that incorporates imidazole and thiazole moieties. This article reviews the biological activity of this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Structure and Synthesis
The compound can be classified as a hybrid molecule containing both imidazole and thiazole rings, which are known for their diverse biological activities. The synthesis typically involves multi-step reactions, including the formation of the diazepane ring and subsequent sulfonylation and acylation steps.
Pharmacological Properties
Research indicates that compounds with similar structural features often display various pharmacological activities:
- Antimicrobial Activity : Many imidazole derivatives have shown significant antibacterial and antifungal properties. For instance, studies have demonstrated that derivatives exhibit activity against pathogens like Staphylococcus aureus and Escherichia coli .
- Anti-inflammatory Effects : Compounds containing thiazole rings are often evaluated for their anti-inflammatory properties. The presence of the imidazole moiety may enhance these effects by modulating inflammatory pathways .
- Antitumor Activity : Some studies suggest that thiazole-containing compounds can inhibit tumor cell proliferation, making them potential candidates for cancer therapy .
The biological activity of this compound can be attributed to several mechanisms:
- Receptor Modulation : The imidazole ring is known to interact with various receptors, including adrenoceptors. For example, compounds with similar structures have been reported to selectively activate alpha-adrenoceptors, which may contribute to their therapeutic effects .
- Enzyme Inhibition : The sulfonamide group in the structure is often associated with enzyme inhibition, particularly in pathways related to inflammation and cancer cell proliferation .
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds:
-
Antimicrobial Studies : Research has shown that certain imidazole derivatives exhibit potent antimicrobial activity. For example, a study evaluated a series of 2-substituted imidazoles against various bacterial strains, revealing significant inhibitory effects .
Compound Zone of Inhibition (mm) Compound A 20 Compound B 15 Streptomycin (Control) 28 - Antitumor Activity : A recent study highlighted the anticancer potential of thiazole derivatives, demonstrating their ability to induce apoptosis in cancer cell lines .
- Anti-inflammatory Effects : In vivo models have shown that compounds similar to the target molecule can reduce inflammation in rat models, supporting their use in treating inflammatory diseases .
Eigenschaften
IUPAC Name |
[4-(1-methylimidazol-4-yl)sulfonyl-1,4-diazepan-1-yl]-(2-phenyl-1,3-thiazol-4-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O3S2/c1-22-12-17(20-14-22)29(26,27)24-9-5-8-23(10-11-24)19(25)16-13-28-18(21-16)15-6-3-2-4-7-15/h2-4,6-7,12-14H,5,8-11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQYJOUKIMIRYLY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1)S(=O)(=O)N2CCCN(CC2)C(=O)C3=CSC(=N3)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














